Dspe-mal

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C48H87N2O11P |

|---|---|

Peso molecular |

899.2 g/mol |

Nombre IUPAC |

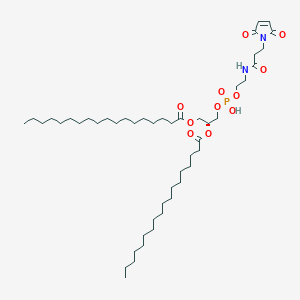

[(2R)-3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |

InChI |

InChI=1S/C48H87N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(54)58-41-43(61-48(55)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-60-62(56,57)59-40-38-49-44(51)37-39-50-45(52)35-36-46(50)53/h35-36,43H,3-34,37-42H2,1-2H3,(H,49,51)(H,56,57)/t43-/m1/s1 |

Clave InChI |

DOLZZPOFNKNXOL-VZUYHUTRSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |

Origen del producto |

United States |

Foundational & Exploratory

DSPE-PEG-Maleimide: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide), a critical component in the field of advanced drug delivery and bioconjugation. This document details its structure, properties, and key applications, offering valuable insights for researchers and professionals in nanomedicine and pharmaceutical development.

Core Structure and Function

DSPE-PEG-Maleimide is a functionalized phospholipid-polymer conjugate comprised of three key components:

-

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This phospholipid component consists of a glycerol (B35011) backbone, two saturated stearic acid chains, a phosphate (B84403) group, and an ethanolamine (B43304) headgroup. The long, saturated acyl chains give DSPE its hydrophobic character, enabling its stable incorporation into lipid bilayers of nanoparticles such as liposomes.[][2]

-

PEG (Polyethylene Glycol): The PEG chain is a hydrophilic polymer that acts as a linker.[] When incorporated into a lipid nanoparticle formulation, the PEG layer creates a "stealth" effect, reducing recognition by the reticuloendothelial system. This leads to a longer circulation half-life of the nanoparticles in the bloodstream, enhancing their therapeutic potential.[2][3]

-

Maleimide (B117702): This functional group is located at the distal end of the PEG chain. The maleimide group is highly reactive towards sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides. This specific reactivity allows for the covalent conjugation of targeting ligands, such as antibodies, antibody fragments, or peptides, to the surface of the nanoparticles. This targeting capability enables the specific delivery of therapeutic payloads to diseased cells or tissues, thereby increasing efficacy and reducing off-target side effects.

The amphiphilic nature of DSPE-PEG-Maleimide, with its hydrophobic DSPE anchor and hydrophilic PEG-Maleimide chain, facilitates its self-assembly and incorporation into lipid-based drug delivery systems.

Quantitative Data Summary

The following table summarizes key quantitative data for commercially available DSPE-PEG-Maleimide products. The molecular weight of the PEG linker is a critical parameter that can be varied to optimize the properties of the final nanoparticle formulation.

| Property | Value | Source(s) |

| Synonyms | DSPE-PEG-Mal, Maleimide PEG DSPE | |

| CAS Number | 474922-22-0 | |

| Molecular Formula | C139H271N4O57P (average, for PEG 2000) | |

| Purity | ≥90% - >99% | |

| PEG Molecular Weight | Commonly 2000 Da; other sizes such as 1000 Da and 3400 Da are available. | |

| Reactivity | Maleimide group reacts with thiol groups at pH 6.5-7.5. | |

| Storage Conditions | -20°C, in a dry environment, protected from light. | |

| Solubility | Soluble in chloroform (B151607) and warm water. |

Key Applications and Experimental Protocols

DSPE-PEG-Maleimide is a versatile tool in drug delivery research, primarily utilized for the surface functionalization of nanoparticles to achieve targeted delivery.

Formulation of Targeted Liposomes and Lipid Nanoparticles (LNPs)

The most common application of DSPE-PEG-Maleimide is in the preparation of targeted liposomes and LNPs. The DSPE anchor integrates into the lipid bilayer, while the PEG-maleimide chain extends from the surface, ready for conjugation.

Experimental Protocol: Preparation of Maleimide-Functionalized Liposomes

This protocol describes a general method for preparing liposomes incorporating DSPE-PEG-Maleimide using the lipid film hydration and extrusion method.

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the desired lipids (e.g., DSPC, cholesterol) and DSPE-PEG-Maleimide in chloroform. A typical molar ratio might be 7:3:1 for DSPC:Cholesterol:DSPE-PEG-Maleimide.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the film under vacuum for at least one hour to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the phase transition temperature of the lipids.

-

Vortex the mixture to form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with specific pore sizes (e.g., 100 nm). This is typically done using a mini-extruder.

-

Bioconjugation via Thiol-Maleimide Chemistry

The maleimide group on the surface of the nanoparticles allows for the covalent attachment of thiol-containing molecules, such as antibodies or peptides, to achieve active targeting.

Experimental Protocol: Conjugation of a Thiolated Ligand to Maleimide-Functionalized Liposomes

This protocol outlines the general steps for conjugating a thiol-containing targeting ligand to pre-formed maleimide-functionalized liposomes.

-

Ligand Preparation:

-

Ensure the targeting ligand (e.g., a peptide with a terminal cysteine) has a free thiol group. If necessary, reduce any disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT) and subsequently remove the DTT by dialysis or size-exclusion chromatography.

-

-

Conjugation Reaction:

-

Mix the maleimide-functionalized liposomes with the thiolated ligand in a reaction buffer with a pH between 6.5 and 7.5. The reaction is typically carried out at room temperature for several hours or overnight.

-

The molar ratio of the ligand to DSPE-PEG-Maleimide should be optimized for the specific application.

-

-

Purification:

-

Remove any unreacted ligand from the conjugated liposomes using methods such as size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Confirm the successful conjugation and quantify the amount of conjugated ligand using techniques like HPLC, SDS-PAGE, or MALDI-TOF mass spectrometry.

-

Visualizing the Structure and Workflow

To better understand the molecular structure and its application, the following diagrams are provided.

Caption: General Structure of DSPE-PEG-Maleimide.

Caption: Workflow for Ligand Conjugation.

Conclusion

DSPE-PEG-Maleimide is an indispensable tool in the development of targeted nanomedicines. Its well-defined structure, which combines a lipid anchor, a stealth polymer, and a reactive functional group, allows for the creation of sophisticated drug delivery systems. By enabling the attachment of targeting moieties, DSPE-PEG-Maleimide plays a crucial role in enhancing the therapeutic index of encapsulated drugs, paving the way for more effective and personalized therapies. This guide provides a foundational understanding for researchers to leverage the full potential of this versatile lipid-polymer conjugate in their work.

References

DSPE-PEG-Maleimide mechanism of action in bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) in bioconjugation. It provides a detailed overview of the underlying chemistry, optimal reaction conditions, and common applications, particularly in the field of targeted drug delivery.

Core Concepts: The Tri-functional Advantage

DSPE-PEG-Maleimide is a heterobifunctional linker that plays a pivotal role in connecting biological molecules to lipid-based nanocarriers like liposomes. Its utility stems from its three distinct components:

-

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that serves as a hydrophobic anchor. This lipid tail readily inserts into the lipid bilayer of liposomes and other lipid nanoparticles, ensuring stable association of the entire construct with the carrier.[1][2]

-

PEG (Polyethylene Glycol): A hydrophilic polymer that acts as a flexible spacer arm. The PEG linker extends outwards from the liposome (B1194612) surface, creating a "stealth" layer that reduces non-specific protein binding and recognition by the immune system, thereby prolonging circulation time in the body.[1]

-

Maleimide (B117702): A reactive group at the distal end of the PEG chain. This group specifically and efficiently reacts with free sulfhydryl (thiol) groups, most commonly found in the cysteine residues of proteins and peptides, to form a stable covalent bond.[3][4]

This unique combination allows for the stable anchoring of targeting ligands, such as antibodies, peptides, or aptamers, to the surface of drug-loaded nanoparticles.

Mechanism of Action: The Maleimide-Thiol "Click" Reaction

The core of DSPE-PEG-Maleimide's functionality lies in the highly specific reaction between the maleimide group and a thiol group. This reaction is a Michael addition, where the nucleophilic thiol attacks one of the carbon atoms of the maleimide's double bond. This results in the formation of a stable thioether linkage, covalently attaching the thiol-containing molecule to the DSPE-PEG anchor.

Caption: Mechanism of Maleimide-Thiol Conjugation.

The reaction is highly selective for thiols within a specific pH range, making it an ideal choice for bioconjugation in the presence of other functional groups like amines.

Quantitative Data and Optimal Reaction Conditions

The efficiency and specificity of the maleimide-thiol conjugation are highly dependent on the reaction conditions. The following tables summarize key quantitative parameters for successful bioconjugation.

Table 1: pH Dependence of the Maleimide-Thiol Reaction

| pH Range | Reaction Rate & Specificity | Side Reactions |

| < 6.5 | Reaction rate is significantly slower as the thiol group is less likely to be in its reactive thiolate anion form. | Low |

| 6.5 - 7.5 | Optimal range for efficient and specific conjugation. The reaction with thiols is approximately 1,000 times faster than with amines at pH 7.0. | Minimal |

| > 7.5 | Increased rate of maleimide hydrolysis to the non-reactive maleamic acid, reducing conjugation efficiency. Potential for side reactions with amines. | High |

| ≥ 8.0 | Maleimide is susceptible to hydrolysis (ring-opening), rendering it inactive. Possibility of thiazine (B8601807) rearrangement with N-terminal cysteine peptides. | Very High |

Table 2: Molar Ratios and Reaction Times for Efficient Conjugation

| Application | Maleimide to Thiol Molar Ratio | Typical Reaction Time | Temperature | Reference |

| Protein Labeling | 10-20 fold excess of maleimide | 1-2 hours | Room Temperature | |

| cRGDfK Peptide to Nanoparticles | 2:1 | 30 minutes | Room Temperature | |

| Nanobody to Nanoparticles | 5:1 | 2 hours | Room Temperature | |

| Antibody/Protein to Liposomes | 3:1 (lipid to protein) | 8 hours | Room Temperature |

Note: These are starting points, and optimal ratios and times should be determined empirically for each specific application.

Experimental Protocols

Below are generalized protocols for key steps in DSPE-PEG-Maleimide bioconjugation.

Thiolation of Antibodies (if no free thiols are available)

Many antibodies, particularly intact IgGs, do not have readily available free thiol groups. Disulfide bonds in the hinge region must first be reduced, or primary amines can be modified to introduce thiols.

Protocol for Antibody Reduction:

-

Prepare Antibody Solution: Dissolve the antibody in a suitable buffer (e.g., PBS) at a concentration of 1-2 mg/mL.

-

Add Reducing Agent: Add a solution of TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution. A 10:1 molar ratio of TCEP to antibody is a common starting point. TCEP is often preferred over DTT as it does not contain a thiol and does not need to be removed before the conjugation step.

-

Incubate: Allow the reaction to proceed for 30 minutes at room temperature.

-

Purify: Remove excess TCEP using a desalting column to prevent interference with the maleimide reaction.

Conjugation of a Thiolated Ligand to DSPE-PEG-Maleimide Liposomes

This protocol describes the "post-insertion" method, where the DSPE-PEG-ligand conjugate is first formed and then inserted into pre-formed liposomes.

Protocol for Conjugation and Post-Insertion:

-

Prepare DSPE-PEG-Maleimide Micelles: Hydrate a dried film of DSPE-PEG-Maleimide with a buffer (e.g., PBS, pH 7.0) to form a micellar solution.

-

Initiate Conjugation: Add the thiolated ligand (e.g., reduced antibody or thiol-containing peptide) to the micellar solution. A common starting molar ratio is 3:1 of DSPE-PEG-Maleimide to protein.

-

Incubate: Allow the conjugation reaction to proceed for 2-8 hours at room temperature with gentle stirring under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

-

Quench Reaction: Add a small molecule thiol, such as 2-mercaptoethanol, to quench any unreacted maleimide groups.

-

Post-Insertion: Mix the DSPE-PEG-ligand conjugate micelles with pre-formed liposomes. Incubate at a temperature above the phase transition temperature of the liposome lipids (e.g., 60°C for DSPC-based liposomes) for 30-60 minutes. This allows the DSPE anchor to insert into the liposome bilayer.

-

Purification: Remove non-conjugated ligands and excess reagents via dialysis or size exclusion chromatography.

Caption: Workflow for Antibody Conjugation to Liposomes.

Troubleshooting and Considerations

-

Maleimide Instability: Maleimide groups are susceptible to hydrolysis, especially at pH values above 7.5. It is recommended to perform conjugation reactions at a pH between 6.5 and 7.5. Aqueous solutions of maleimides should not be stored for long periods.

-

Thiol Oxidation: Free thiols can readily oxidize to form disulfide bonds, which are unreactive with maleimides. It is crucial to degas buffers and consider including a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation. The reaction should be performed under an inert atmosphere if possible.

-

Thiazine Rearrangement: When conjugating to a peptide with an N-terminal cysteine, a side reaction can occur at neutral to basic pH, leading to the formation of a thiazine impurity. Performing the conjugation at a more acidic pH (around 5-6) can help prevent this rearrangement.

-

Quantification: Before conjugation, it is advisable to quantify the number of free sulfhydryl groups on the protein or peptide using Ellman's reagent (DTNB) to ensure the correct stoichiometry for the reaction.

Conclusion

DSPE-PEG-Maleimide is a powerful and widely used tool in bioconjugation for the development of targeted drug delivery systems. Its tripartite structure allows for stable anchoring in lipid membranes, provides a stealth shield for extended circulation, and enables highly specific and efficient covalent attachment of targeting ligands. A thorough understanding of the maleimide-thiol reaction mechanism and careful control of reaction parameters, particularly pH, are critical for achieving successful and reproducible conjugation. This guide provides the foundational knowledge for researchers to effectively utilize DSPE-PEG-Maleimide in their drug development endeavors.

References

Applications of DSPE-PEG-Maleimide in drug delivery systems

An In-depth Technical Guide to the Applications of DSPE-PEG-Maleimide in Drug Delivery Systems

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) is a functionalized phospholipid-polymer conjugate that has become an indispensable tool in the field of advanced drug delivery.[1] Its unique tripartite structure, consisting of a lipid anchor (DSPE), a hydrophilic spacer (PEG), and a reactive terminal group (Maleimide), enables the creation of sophisticated, targeted nanocarriers such as liposomes and lipid nanoparticles (LNPs).[2][3]

This amphiphilic molecule self-assembles into the lipid bilayer of nanoparticles, positioning the reactive maleimide (B117702) group on the particle's exterior.[2] This configuration is crucial for covalently attaching targeting ligands—such as antibodies, peptides, or aptamers—that can specifically recognize and bind to receptors overexpressed on diseased cells. The incorporation of DSPE-PEG-Maleimide enhances the therapeutic efficacy and specificity of encapsulated drugs, improves circulation half-life, and reduces off-target side effects, making it a cornerstone of modern nanomedicine development for applications ranging from cancer therapy to gene delivery.

Core Components and Functionality

The efficacy of DSPE-PEG-Maleimide stems from the distinct roles of its three components:

-

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This phospholipid acts as the hydrophobic anchor. Its two stearoyl fatty acid chains readily intercalate into the lipid bilayer of nanocarriers like liposomes or lipid nanoparticles, ensuring stable incorporation of the entire conjugate into the delivery vehicle.

-

PEG (Polyethylene Glycol): The PEG chain is a flexible, hydrophilic polymer that functions as a spacer. When incorporated into a nanoparticle, the PEG layer forms a "stealth" corona on the surface. This sterically hinders the binding of opsonin proteins from the bloodstream, which in turn reduces recognition and clearance by the reticuloendothelial system (RES). This "stealth" property significantly prolongs the circulation time of the nanocarrier, increasing the probability of it reaching the target tissue. The length of the PEG chain (e.g., PEG2000, PEG3400) can be varied to modulate this effect.

-

Maleimide: This functional group is located at the distal end of the PEG chain. It is a highly reactive chemical handle that specifically and efficiently forms a stable covalent thioether bond with free sulfhydryl (thiol) groups, such as those found in the cysteine residues of proteins and peptides. This thiol-maleimide "click" chemistry reaction occurs under mild, aqueous conditions (typically pH 7.0-7.5), making it ideal for conjugating sensitive biological ligands without compromising their activity.

Mechanism of Action in Targeted Drug Delivery

The primary application of DSPE-PEG-Maleimide is to confer targeting capabilities to drug delivery nanoparticles. The process involves two main stages: formulation of the nanocarrier and conjugation of the targeting ligand.

-

Nanocarrier Formulation: DSPE-PEG-Maleimide is mixed with other lipids (e.g., DSPC, cholesterol) during the nanoparticle formulation process. As the lipids self-assemble into a liposome (B1194612) or nanoparticle, the hydrophobic DSPE tail integrates into the lipid bilayer, while the hydrophilic PEG-Maleimide chain extends outwards into the aqueous environment. This results in a stable nanoparticle surface-functionalized with reactive maleimide groups.

-

Ligand Conjugation: A targeting ligand containing a free thiol (-SH) group is introduced. This can be a peptide with a terminal cysteine residue or an antibody fragment (like Fab') where disulfide bonds in the hinge region have been reduced to yield free thiols. The maleimide group on the nanoparticle surface reacts with the thiol group on the ligand via a Michael addition reaction, forming a stable, covalent thioether linkage. This bioconjugation step attaches the targeting moiety securely to the nanoparticle surface.

The resulting targeted nanocarrier can then be administered systemically. The PEG coating minimizes premature clearance, allowing it to circulate long enough to find its target. The surface-bound ligands then bind to their specific receptors on target cells (e.g., tumor cells), leading to enhanced cellular uptake via receptor-mediated endocytosis and localized release of the encapsulated therapeutic payload.

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in studies utilizing DSPE-PEG-Maleimide for drug delivery applications.

Table 1: Nanoparticle Formulation and Physicochemical Properties

| Formulation Type | Ligand | Particle Size (nm) | Zeta Potential (mV) | Reference |

|---|---|---|---|---|

| pH-Sensitive Liposomes | Maleimide-PEG | 134 ± 1.88 | -13.98 | |

| Cubosomes | Anti-EGFR Fab' | 232 | N/A | |

| Hexosomes | Anti-EGFR Fab' | 251 | N/A |

| ASO-loaded Liposomes | Transferrin | ~130 | -23.1 ± 1.2 | |

Table 2: Conjugation Parameters and Efficiency

| Nanoparticle/Ligand System | Molar Ratio (Component 1:Component 2) | Conjugation Efficiency (%) | Analytical Method | Reference |

|---|---|---|---|---|

| DSPE-PEG-Maleimide : Thiol-Peptide | 3:1 (Lipid:Peptide) | N/A | HPLC | |

| DSPE-PEG-Maleimide : F3 Peptide | N/A | >95 | HPLC | |

| P435 Peptide : Maleimide-PEG-DSPE | N/A | ~100 | HPLC | |

| Hb : DSPE-PEG-Maleimide | N/A | 54 (of α/β subunits) | SDS-PAGE | |

| DSPE-PEG-COOH : Transferrin | 1:2 (Lipid:Protein) | 39.2 ± 11.2 (Grafting Rate) | N/A |

| Anti-EGFR Fab' : DSPE-PEG-MAL | N/A | ~3-fold higher uptake vs. COOH linker | Cellular Uptake Assay | |

Experimental Protocols

Protocol 1: Preparation of Maleimide-Functionalized Liposomes (Pre-Insertion Method)

This protocol describes a common solvent injection method for preparing liposomes with surface-exposed maleimide groups.

-

Lipid Film Preparation: Dissolve the desired lipids (e.g., DMPC, Cholesterol) and DSPE-PEG2000-Maleimide in a suitable organic solvent like ethanol (B145695) to a total lipid concentration of approximately 77 mM.

-

Solvent Injection: Inject the ethanol-lipid solution at a controlled flow rate (e.g., 12 ml/min) into a stream of aqueous buffer (e.g., PBS, pH 7.0-7.5) flowing at a higher rate (e.g., 80 ml/min). The rapid dilution causes the lipids to precipitate and self-assemble into liposomes. The final lipid concentration will be lower (e.g., 10 mM).

-

Solvent Removal: Immediately after formation, remove the residual organic solvent. This is typically done by dialysis against fresh buffer using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 50,000 MWCO) for several hours with multiple buffer changes.

-

Sterilization & Storage: Sterilize the final liposome suspension by passing it through a 0.22 µm filter. Store the functionalized liposomes at 4°C until ready for conjugation.

Protocol 2: Ligand Conjugation via Thiol-Maleimide Coupling

This protocol details the steps for conjugating a thiol-containing ligand, such as a reduced antibody fragment, to the prepared maleimide-functionalized liposomes.

-

Ligand Thiolation (if necessary):

-

For antibodies (IgG), selectively reduce the disulfide bonds in the hinge region to expose free sulfhydryl groups. This can be done by incubating the antibody with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).

-

A typical reaction involves mixing the antibody solution (1-2 mg/mL in PBS) with a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.

-

For peptides, a cysteine residue is typically included at the N- or C-terminus during synthesis to provide the necessary thiol group.

-

-

Purification of Thiolated Ligand: Remove the excess reducing agent from the ligand solution using a desalting column (e.g., Sephadex G-50) to prevent it from quenching the maleimide groups on the liposomes.

-

Conjugation Reaction:

-

Mix the maleimide-functionalized liposomes with the purified thiolated ligand in a buffer at pH 7.0-7.5. The molar ratio of maleimide groups to thiol groups should be optimized, but ratios of lipid to protein of 3:1 have been reported.

-

Allow the reaction to proceed for 1-8 hours at room temperature or overnight at 4°C with gentle stirring, often under an inert nitrogen atmosphere to prevent re-oxidation of thiols.

-

-

Quenching of Unreacted Maleimide: Add a small molecule thiol, such as 2-mercaptoethanol (B42355) or cysteine, to the reaction mixture to cap any unreacted maleimide groups on the liposome surface. Incubate for approximately 30 minutes.

-

Purification of Conjugated Liposomes: Remove the unconjugated ligand and quenching agent from the final targeted liposome product. This is typically achieved through size exclusion chromatography (SEC) or dialysis.

Protocol 3: Characterization of Targeted Nanoparticles

-

Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the average particle size (hydrodynamic diameter) and Polydispersity Index (PDI). Zeta potential is measured to determine the surface charge of the nanoparticles. A successful conjugation often results in a slight increase in particle size.

-

Conjugation Efficiency: Quantify the amount of ligand successfully attached to the nanoparticle surface. This can be done indirectly by measuring the amount of unconjugated ligand in the supernatant after purification using methods like HPLC or protein quantification assays (e.g., BCA, Bradford). SDS-PAGE can also be used to visualize the conjugated protein, which will show a band shift corresponding to the added mass of the DSPE-PEG lipid.

-

Activity of Maleimide Groups: The number of active maleimide groups on the liposome surface can be quantified using an indirect Ellman's assay. This involves reacting the liposomes with a known concentration of cysteine and then measuring the amount of unreacted cysteine with Ellman's reagent.

Applications and Signaling Pathways

DSPE-PEG-Maleimide-based systems are primarily used to target cell surface receptors that are overexpressed in disease states.

-

Cancer Therapy: This is the most explored application. Ligands targeting receptors like the Epidermal Growth Factor Receptor (EGFR), HER2, or transferrin receptors are conjugated to nanoparticles carrying chemotherapeutics (e.g., doxorubicin) or siRNA. Upon binding, the nanoparticle is internalized, often via receptor-mediated endocytosis, delivering a high concentration of the drug directly to the cancer cell while minimizing systemic toxicity.

-

Gene Delivery: For delivering genetic material like mRNA or siRNA, DSPE-PEG-Maleimide can be used to attach ligands that guide the lipid nanoparticles to specific cell types, such as retinal cells or specific immune cells. This is critical for applications in gene editing and vaccine development.

-

Brain Targeting: Ligands that bind to receptors at the blood-brain barrier, such as the transferrin receptor, can be used to facilitate the transport of therapeutic-loaded nanoparticles into the central nervous system.

Conclusion

DSPE-PEG-Maleimide is a powerful and versatile tool for engineering sophisticated drug delivery systems. Its well-defined structure allows for the reliable creation of "stealth" nanoparticles that can be decorated with a wide array of targeting ligands. The specificity and efficiency of the thiol-maleimide conjugation chemistry enable the development of highly targeted therapies that can enhance drug efficacy at the disease site while reducing systemic exposure and associated toxicities. As nanomedicine continues to advance, the strategic application of DSPE-PEG-Maleimide will remain central to the design of next-generation therapeutics for cancer, genetic disorders, and other challenging diseases.

References

The Architect of Targeted Delivery: A Technical Guide to DSPE-PEG-Maleimide in Liposome and Nanoparticle Formulation

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery, precision and efficacy are paramount. The ability to direct therapeutic agents specifically to target cells while minimizing off-target effects is the holy grail of nanomedicine. At the heart of many of these sophisticated drug delivery systems lies a versatile and powerful molecule: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)]. This in-depth technical guide elucidates the critical role of DSPE-PEG-Maleimide in the formulation of liposomes and nanoparticles, providing a comprehensive resource for researchers and developers in the field.

The Molecular Blueprint: Understanding DSPE-PEG-Maleimide

DSPE-PEG-Maleimide is a heterobifunctional lipid-polymer conjugate that serves as a cornerstone for engineering targeted drug delivery vehicles.[1][2] Its structure is a masterful design of three key components, each with a distinct and vital function:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): This phospholipid acts as the hydrophobic anchor.[1][3] Its two saturated 18-carbon stearoyl chains readily insert into the lipid bilayer of liposomes or the hydrophobic core of other nanoparticles, ensuring stable incorporation into the formulation.[4] The high phase transition temperature of DSPE contributes to the rigidity and stability of the nanoparticle structure.

-

Polyethylene Glycol (PEG): The PEG chain is a hydrophilic polymer that extends from the nanoparticle surface into the aqueous environment. This PEG layer, often referred to as a "stealth" coating, sterically hinders the adsorption of opsonin proteins from the bloodstream. This evasion of the mononuclear phagocyte system significantly prolongs the circulation half-life of the nanoparticles, increasing the probability of them reaching their target site. The length of the PEG chain (commonly 2000 Da) can influence the nanoparticle's properties.

-

Maleimide (B117702): This reactive group is located at the distal end of the PEG chain. The maleimide moiety is a highly specific and efficient reactant for sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides. This specificity allows for the covalent conjugation of targeting ligands, such as antibodies, antibody fragments (Fab'), peptides, or aptamers, to the surface of the nanoparticle.

The Mechanism of Action: Thiol-Maleimide Ligation

The functionality of DSPE-PEG-Maleimide as a linker for targeted therapies hinges on the thiol-maleimide reaction, a type of Michael addition. This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5. At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines. This specificity ensures that the targeting ligand is attached in a controlled and predictable manner. The reaction forms a stable thioether bond, securely tethering the targeting moiety to the nanoparticle surface.

It is crucial to control the reaction conditions to ensure optimal conjugation efficiency and stability. The maleimide group can be susceptible to hydrolysis at alkaline pH, which would render it inactive. Therefore, maintaining a neutral pH is critical during the conjugation process.

Crafting the Nanocarrier: Experimental Protocols

The successful formulation of DSPE-PEG-Maleimide-containing nanoparticles requires meticulous attention to experimental detail. Below are foundational protocols for the preparation and functionalization of liposomes.

Liposome Preparation via Thin-Film Hydration

The thin-film hydration method is a widely used technique for preparing liposomes.

Materials:

-

Phospholipids (e.g., DSPC, Cholesterol)

-

DSPE-PEG-Maleimide

-

Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

-

Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

-

Drug to be encapsulated (optional)

Procedure:

-

Lipid Dissolution: Dissolve the desired lipids, including DSPE-PEG-Maleimide, in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be carefully chosen based on the desired properties of the liposomes.

-

Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Drying: Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film by adding the aqueous hydration buffer (containing the hydrophilic drug, if applicable). The hydration should be performed at a temperature above the phase transition temperature (Tc) of the lipids. Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

-

Sizing: To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process should be repeated for an odd number of passes (e.g., 11-21 times).

Ligand Conjugation to Maleimide-Functionalized Liposomes

This protocol outlines the general steps for conjugating a thiol-containing ligand to the surface of pre-formed maleimide-functionalized liposomes.

Materials:

-

Maleimide-functionalized liposomes

-

Thiol-containing targeting ligand (e.g., antibody, peptide)

-

Reducing agent (e.g., TCEP, DTT) (if the ligand's thiols are in a disulfide bond)

-

Reaction buffer (e.g., PBS, pH 7.0-7.4)

Procedure:

-

Ligand Preparation (if necessary): If the thiol groups on the ligand are present as disulfide bonds, they must first be reduced. Incubate the ligand with a suitable reducing agent (e.g., TCEP) according to the manufacturer's protocol. Purify the reduced ligand to remove the excess reducing agent.

-

Conjugation Reaction: Mix the maleimide-functionalized liposomes with the thiol-containing ligand in the reaction buffer. The molar ratio of maleimide to thiol should be optimized, but a slight excess of the maleimide is often used.

-

Incubation: Allow the reaction to proceed at room temperature for 1-2 hours with gentle mixing.

-

Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol.

-

Purification: Remove the unconjugated ligand and other reactants by a suitable method, such as size exclusion chromatography or dialysis.

Characterization and Quality Control: Ensuring Performance

Thorough characterization of the formulated nanoparticles is essential to ensure their quality, stability, and efficacy.

Physicochemical Characterization

| Parameter | Method | Typical Values for DSPE-PEG-Maleimide Formulations |

| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size: 50 - 200 nm; PDI: < 0.2 |

| Zeta Potential | DLS with Electrophoretic Mobility | -10 to -40 mV (can vary with ligand conjugation) |

| Morphology | Transmission Electron Microscopy (TEM) | Spherical vesicles |

| Encapsulation Efficiency (%EE) | Spectrophotometry or Chromatography | > 80% (highly dependent on drug and loading method) |

| Drug Loading Content (%LC) | Spectrophotometry or Chromatography | Varies depending on formulation and drug |

Note: The values presented are illustrative and can vary significantly based on the specific lipid composition, preparation method, and conjugated ligand.

Quantification of Surface Maleimide Groups

The number of active maleimide groups on the nanoparticle surface can be quantified using an indirect Ellman's assay.

Principle: A known excess of a thiol-containing compound (e.g., cysteine) is reacted with the maleimide-functionalized nanoparticles. The unreacted thiols are then quantified by reacting them with Ellman's reagent (DTNB), which produces a colored product that can be measured spectrophotometrically at 412 nm. The amount of reacted thiol corresponds to the amount of active maleimide on the nanoparticle surface.

Cellular Interaction and Signaling: The Path to Efficacy

The ultimate goal of targeted nanoparticles is to interact with specific cells and elicit a therapeutic response. The conjugated ligand on the DSPE-PEG-Maleimide nanoparticle plays a pivotal role in this process.

Cellular Uptake Mechanisms

Ligand-targeted liposomes primarily enter cells through receptor-mediated endocytosis. The binding of the nanoparticle's ligand to its cognate receptor on the cell surface triggers the internalization of the nanoparticle into an endosome. The efficiency of this uptake can be influenced by factors such as nanoparticle size, ligand density, and the specific receptor being targeted. Interestingly, some studies suggest that maleimide-modified liposomes may also exhibit enhanced cellular uptake through thiol-mediated transport, potentially involving protein disulfide isomerase.

Triggering Cellular Signaling Pathways

Once the nanoparticle binds to its target receptor, it can initiate a cascade of intracellular signaling events. The specific pathway activated depends on the receptor being targeted. For example, nanoparticles targeting growth factor receptors like EGFR could activate downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival. Nanoparticles can also be designed to deliver their payload in response to specific intracellular cues, such as the acidic environment of the endosome, leading to the release of the therapeutic agent into the cytoplasm.

Visualizing the Concepts: Diagrams and Workflows

To further clarify the processes described, the following diagrams illustrate key concepts in the formulation and action of DSPE-PEG-Maleimide nanoparticles.

References

An In-Depth Technical Guide to DSPE-PEG-Maleimide for Targeted Therapy Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide), a critical component in the development of targeted nanomedicines. Its unique properties enable the conjugation of targeting ligands to the surface of liposomes and micelles, facilitating precise delivery of therapeutic agents to diseased tissues while minimizing off-target effects.

Core Concepts: The Chemistry and Function of DSPE-PEG-Maleimide

DSPE-PEG-Maleimide is an amphiphilic polymer conjugate composed of three key functional units:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that serves as a hydrophobic anchor, readily inserting into the lipid bilayer of liposomes or the core of micelles.[1]

-

Polyethylene Glycol (PEG): A hydrophilic polymer that forms a "stealth" layer on the nanoparticle surface. This PEG shield reduces recognition by the reticuloendothelial system (RES), thereby prolonging circulation time and enhancing the potential for tumor accumulation through the Enhanced Permeability and Retention (EPR) effect.[1]

-

Maleimide (B117702): A reactive group at the distal end of the PEG chain that specifically and efficiently forms a stable thioether bond with sulfhydryl (-SH) groups found in cysteine residues of peptides and antibodies.[1] This reaction typically occurs at a physiological pH.

This trifunctional structure makes DSPE-PEG-Maleimide an ideal linker for attaching targeting moieties to nanocarriers, enabling active targeting of cancer cells, vasculature, or other pathological sites.

Synthesis and Characterization

Synthesis of DSPE-PEG-Maleimide

A common method for synthesizing DSPE-PEG-Maleimide involves the reaction of amino-functionalized DSPE-PEG with a maleimide-containing crosslinker.[2]

Experimental Protocol: Synthesis of Mal-PEG2000-DSPE [2]

-

Dissolution: Dissolve amino-PEG2000-DSPE (500 mg, 0.18 mmol) and N-succinimidyl-3-maleimidopropionate (62.6 mg, 0.24 mmol) in a mixture of dichloromethane (B109758) (CH2Cl2, 3 ml) and dimethylformamide (DMF, 0.75 µL).

-

Reaction Initiation: Add triethylamine (B128534) (76 µL, 0.54 mmol) to the solution to initiate the reaction.

-

Incubation: Allow the reaction to proceed, typically for several hours at room temperature.

-

Purification: Purify the product mixture using a Sephadex G-50 column to remove unreacted reagents and byproducts.

-

Final Product: Obtain the pure Mal-PEG2000-DSPE as a white solid after drying under reduced pressure.

Characterization Techniques

The successful synthesis and purity of DSPE-PEG-Maleimide and its subsequent nanoparticle formulations must be confirmed through various analytical techniques.

Table 1: Characterization Methods for DSPE-PEG-Maleimide and Formulations

| Technique | Purpose | Key Parameters Measured |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and successful conjugation. | Presence of characteristic peaks for DSPE, PEG, and maleimide groups. Disappearance of the maleimide peak after conjugation. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm conjugation. | Characteristic peaks of the polymer backbone and functional groups. |

| Dynamic Light Scattering (DLS) | To determine the size distribution and surface charge of nanoparticles. | Hydrodynamic diameter (Z-average), Polydispersity Index (PDI), and Zeta Potential. |

| Transmission Electron Microscopy (TEM) | To visualize the morphology and size of nanoparticles. | Particle shape and size confirmation. |

| High-Performance Liquid Chromatography (HPLC) | To assess purity and quantify conjugation efficiency. | Retention time and peak area to determine the concentration of reactants and products. |

| Fluorimetry | To determine the Critical Micelle Concentration (CMC). | The concentration at which micelles begin to form, indicating stability upon dilution. |

Formulation of Targeted Nanocarriers

DSPE-PEG-Maleimide is versatile and can be incorporated into both liposomal and micellar nanocarriers for targeted drug delivery.

Liposome (B1194612) Formulation

Targeted liposomes are typically prepared using the thin-film hydration method followed by extrusion. The DSPE-PEG-Maleimide can be included in the initial lipid mixture (pre-insertion) or added to pre-formed liposomes (post-insertion).

Experimental Protocol: Preparation of Maleimide-Functionalized Liposomes (Pre-insertion Method)

-

Lipid Film Formation: Dissolve the desired lipids (e.g., DSPC, cholesterol) and DSPE-PEG-Maleimide in chloroform. A typical molar ratio might be 7:3:1 for DSPC:cholesterol:DSPE-PEG-Maleimide. Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask. Further dry the film under vacuum for at least one hour.

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) containing the drug to be encapsulated. The hydration is performed above the phase transition temperature of the lipids (e.g., 65°C for DSPC).

-

Extrusion: Subject the resulting liposome suspension to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.

Experimental Protocol: Post-Insertion Method for Ligand Conjugation

-

Prepare Micelles: Dissolve DSPE-PEG-Maleimide in a suitable buffer (e.g., PBS) to form micelles.

-

Conjugate Ligand to Micelles: Incubate the DSPE-PEG-Maleimide micelles with the thiol-containing ligand (antibody or peptide) at a specific molar ratio (e.g., 3:1 lipid to protein) for several hours at room temperature under an inert atmosphere.

-

Incubate with Liposomes: Add the ligand-conjugated micelles to a suspension of pre-formed, drug-loaded liposomes.

-

Heating: Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to facilitate the insertion of the DSPE-PEG-ligand into the liposome bilayer.

-

Purification: Remove non-inserted material and unconjugated ligand via dialysis or size exclusion chromatography.

Micelle Formulation

DSPE-PEG-Maleimide can self-assemble into micelles in an aqueous environment, or it can be a component of mixed micelles. The thin-film hydration method is also commonly used for preparing drug-loaded micelles.

Experimental Protocol: Preparation of Drug-Loaded Targeted Micelles

-

Film Formation: Dissolve DSPE-PEG, DSPE-PEG-Maleimide, and the hydrophobic drug in an organic solvent (e.g., methanol (B129727) or chloroform) in a round-bottom flask.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin film.

-

Hydration and Sonication: Hydrate the film with an aqueous buffer (e.g., normal saline) and sonicate the suspension to form micelles.

-

Filtration: Filter the micelle solution through a 0.22 µm filter to remove any aggregates.

-

Ligand Conjugation: The targeting ligand can be conjugated to the maleimide groups on the micelle surface using the same principles as for liposomes.

Ligand Conjugation

The maleimide group on the DSPE-PEG provides a convenient handle for the covalent attachment of targeting ligands containing free sulfhydryl groups.

Peptide Conjugation

Peptides containing a cysteine residue can be directly conjugated to maleimide-functionalized nanoparticles.

Experimental Protocol: Peptide Conjugation to DSPE-PEG-Maleimide

-

Dissolution: Dissolve the thiol-containing peptide and DSPE-PEG-Maleimide separately in a solvent such as dimethylsulfoxide (DMF).

-

Reaction Mixture: Dilute the peptide solution in a sodium phosphate (B84403) buffer (pH 7.4) and then add the DSPE-PEG-Maleimide solution. A typical molar ratio is 3:1 DSPE-PEG-Maleimide to peptide.

-

Incubation: Allow the reaction to proceed for about 1 hour at room temperature.

-

Purification: Purify the resulting DSPE-PEG-peptide conjugate using HPLC.

Antibody Conjugation

Antibodies or their fragments (e.g., Fab') can be thiolated before conjugation to maleimide-functionalized nanoparticles.

Experimental Protocol: Antibody Thiolation and Conjugation

-

Antibody Thiolation: React the antibody with a thiolation agent such as Traut's reagent (2-iminothiolane) or by reducing existing disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

-

Purification of Thiolated Antibody: Remove excess reducing agent using a desalting column.

-

Conjugation: Add the thiolated antibody to the maleimide-functionalized liposome or micelle suspension.

-

Incubation: Allow the conjugation reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Quench any unreacted maleimide groups with a small molecule thiol such as 2-mercaptoethanol.

-

Purification: Remove unconjugated antibody by size exclusion chromatography or dialysis.

Application in Targeted Therapy: Signaling Pathways

DSPE-PEG-Maleimide-based nanocarriers are instrumental in targeting key signaling pathways involved in cancer progression, such as the Vascular Endothelial Growth Factor (VEGF) and Epidermal Growth Factor Receptor (EGFR) pathways.

Targeting the VEGFR Signaling Pathway

The VEGF/VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By conjugating ligands that target VEGFRs, nanocarriers can deliver anti-angiogenic drugs directly to the tumor vasculature.

References

An In-depth Technical Guide to DSPE-PEG-Maleimide: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide), a key component in the development of advanced drug delivery systems. Its unique properties enable the creation of targeted nanoparticles and liposomes, enhancing therapeutic efficacy and minimizing off-target effects.

Core Properties of DSPE-PEG-Maleimide

DSPE-PEG-Maleimide is an amphiphilic polymer-lipid conjugate. It consists of a hydrophobic distearoylphosphatidylethanolamine (DSPE) anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) linker, and a reactive maleimide (B117702) group at the distal end of the PEG chain.[1] This structure allows for its incorporation into lipid bilayers, such as liposomes, while presenting the maleimide group for covalent conjugation to targeting ligands.[2]

Physicochemical Characteristics

The physicochemical properties of DSPE-PEG-Maleimide are crucial for its function in drug delivery formulations. These properties can vary depending on the molecular weight of the PEG chain.

| Property | Description | Typical Values |

| Appearance | White to off-white solid powder.[3] | - |

| Solubility | Soluble in chloroform (B151607) and warm water. Also soluble in ethanol, DMSO, DCM, and DMF.[1][3] | >10 mg/mL in hot water and chloroform. |

| Purity | Typically high purity is required for pharmaceutical applications. | ≥90% to >98% |

| Reactive Group | Maleimide | - |

| Reactive To | Sulfhydryl groups (-SH) | - |

| Storage Conditions | Should be stored at -20°C under desiccated conditions to prevent hydrolysis of the maleimide group. | Stability is typically cited as 6 months at -20°C. |

The Chemistry of Maleimide Conjugation

The maleimide group is highly reactive towards sulfhydryl (thiol) groups, readily forming a stable thioether bond. This reaction is most efficient at a neutral pH range of 6.5-7.5. This specific reactivity allows for the covalent attachment of biomolecules, such as peptides, antibodies, and aptamers, that contain cysteine residues or have been chemically modified to expose a thiol group.

It is important to note that the maleimide group is susceptible to hydrolysis, especially at pH values above 7.5. This hydrolysis opens the maleimide ring to form a non-reactive maleamic acid, rendering it incapable of reacting with sulfhydryl groups. Therefore, careful control of pH during conjugation and storage is critical.

Experimental Protocols

Detailed methodologies are essential for the successful application of DSPE-PEG-Maleimide in research and development. The following are key experimental protocols.

Liposome (B1194612) Formulation using DSPE-PEG-Maleimide

There are two primary methods for incorporating DSPE-PEG-Maleimide into liposomes: the pre-insertion method and the post-insertion method.

2.1.1. Pre-insertion Method

In this method, DSPE-PEG-Maleimide is included with the other lipids during the initial formation of the liposomes.

Protocol:

-

Lipid Film Hydration:

-

Dissolve the desired lipids (e.g., DSPC, cholesterol) and DSPE-PEG-Maleimide in a suitable organic solvent (e.g., chloroform).

-

The molar ratio of lipids will depend on the desired formulation, a common example being a 7:3:1 molar ratio of DSPC:cholesterol:DSPE-PEG-Maleimide.

-

Evaporate the solvent using a rotary evaporator or a stream of nitrogen to form a thin lipid film on the wall of a round-bottom flask.

-

Further dry the film under vacuum for at least one hour to remove residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation above the lipid phase transition temperature. This process forms multilamellar vesicles (MLVs).

-

-

Size Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) at a temperature above the lipid phase transition temperature.

-

2.1.2. Post-insertion Method

This method involves inserting DSPE-PEG-Maleimide into pre-formed liposomes. This can be advantageous for optimizing the orientation of the maleimide group on the outer surface of the liposome.

Protocol:

-

Prepare DSPE-PEG-Maleimide Micelles:

-

Dissolve DSPE-PEG-Maleimide in an organic solvent and then form a thin film by evaporating the solvent.

-

Hydrate the lipid film with a buffer (e.g., PBS) to form a micellar solution.

-

-

Incubate with Pre-formed Liposomes:

-

Prepare liposomes without DSPE-PEG-Maleimide as described in the pre-insertion method (steps 1-3).

-

Incubate the pre-formed liposomes with the DSPE-PEG-Maleimide micellar solution at a temperature above the phase transition temperature of the liposome lipids (e.g., 60°C) for a defined period (e.g., 30-60 minutes). This allows the DSPE-PEG-Maleimide to insert into the liposome bilayer.

-

-

Purification:

-

Remove unincorporated DSPE-PEG-Maleimide micelles by methods such as dialysis or size exclusion chromatography.

-

Conjugation of Targeting Ligands

The following protocol outlines the general steps for conjugating a thiol-containing peptide to maleimide-functionalized liposomes.

Protocol:

-

Prepare Thiolated Ligand:

-

If the targeting ligand does not have a free thiol group, it may need to be introduced through chemical modification. For peptides, a cysteine residue is often incorporated during synthesis.

-

-

Conjugation Reaction:

-

Mix the maleimide-functionalized liposomes with the thiolated ligand in a buffer at pH 6.5-7.5.

-

The reaction is typically carried out at room temperature for several hours to overnight under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.

-

-

Quenching of Unreacted Maleimide Groups:

-

Add a small molecule thiol, such as 2-mercaptoethanol (B42355) or L-cysteine, to quench any unreacted maleimide groups on the liposome surface.

-

-

Purification:

-

Remove the unconjugated ligand and quenching agent by dialysis or size exclusion chromatography.

-

Quantification of Maleimide Groups (Ellman's Assay)

The number of active maleimide groups on the surface of liposomes can be quantified using an indirect Ellman's assay. This is crucial for determining the conjugation efficiency.

Protocol:

-

Standard Curve Preparation:

-

Prepare a series of standard solutions of a known thiol-containing compound, such as L-cysteine.

-

React the standards with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).

-

Measure the absorbance at 412 nm and plot a standard curve of absorbance versus thiol concentration.

-

-

Sample Reaction:

-

Incubate a known amount of the maleimide-functionalized liposomes with a known excess of L-cysteine for a sufficient time to allow for complete reaction.

-

-

Quantification of Unreacted Thiol:

-

Add Ellman's reagent to the sample from step 2.

-

Measure the absorbance at 412 nm.

-

-

Calculation:

-

Use the standard curve to determine the concentration of unreacted L-cysteine in the sample.

-

The amount of reacted L-cysteine is the initial amount minus the unreacted amount. This is equivalent to the amount of active maleimide groups on the liposomes.

-

Visualization of Workflows and Pathways

Graphviz diagrams are provided to illustrate key processes involving DSPE-PEG-Maleimide.

Caption: Workflow for pre-insertion liposome formulation.

Caption: General workflow for ligand conjugation.

Caption: Cellular uptake of targeted liposomes.

Applications in Research and Drug Development

DSPE-PEG-Maleimide is instrumental in the development of targeted drug delivery systems for various therapeutic areas, including oncology and gene therapy. By conjugating specific ligands to the surface of nanoparticles, researchers can direct therapeutic payloads to diseased cells while minimizing exposure to healthy tissues. This approach has the potential to improve the therapeutic index of potent drugs and enable the delivery of nucleic acids for gene silencing or editing. The versatility of the maleimide-thiol conjugation chemistry allows for the attachment of a wide array of targeting moieties, making DSPE-PEG-Maleimide a valuable tool for creating next-generation nanomedicines.

References

DSPE-PEG-Maleimide: A Technical Guide to its Application in Nanomedicine Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) is a versatile and widely utilized phospholipid-polymer conjugate that has become a cornerstone in the field of nanomedicine, particularly for the development of targeted drug delivery systems. Its unique amphiphilic structure, combined with a reactive maleimide (B117702) group, allows for the stable incorporation into lipid-based nanoparticles and the covalent attachment of targeting ligands. This guide provides an in-depth technical overview of DSPE-PEG-Maleimide, including its properties, applications in nanomedicine, detailed experimental protocols, and key quantitative data to aid researchers in the design and execution of their studies.

Introduction to DSPE-PEG-Maleimide

DSPE-PEG-Maleimide is a heterobifunctional molecule composed of three key components:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that serves as a hydrophobic anchor, enabling stable insertion into the lipid bilayer of liposomes and other lipid-based nanoparticles.[][2]

-

Polyethylene Glycol (PEG): A hydrophilic polymer chain that provides a "stealth" characteristic to nanoparticles, reducing non-specific protein binding and opsonization.[2][3] This leads to prolonged circulation times in the bloodstream and enhanced stability of the encapsulated therapeutic agent.[2]

-

Maleimide: A reactive functional group at the terminus of the PEG chain that specifically reacts with sulfhydryl (thiol) groups (-SH) on molecules such as peptides, antibodies, and other proteins. This allows for the covalent conjugation of targeting moieties to the surface of the nanoparticle.

The combination of these components makes DSPE-PEG-Maleimide an ideal reagent for creating long-circulating, targeted nanocarriers for a variety of therapeutic and diagnostic agents.

Physicochemical Properties and Specifications

DSPE-PEG-Maleimide is commercially available in various PEG molecular weights, which can influence the properties of the resulting nanoparticles. The choice of PEG length is a critical consideration in the design of drug delivery vehicles.

| Property | Description | Source |

| Chemical Name | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] | |

| CAS Number | 474922-22-0 | |

| Purity | Typically ≥90% or ≥95% | |

| Solubility | Soluble in chloroform (B151607) and ethanol (B145695) (with gentle warming) | |

| Storage | Store at -20°C to -5°C, protected from light and moisture | |

| Reactive Group | Maleimide | |

| Reacts With | Sulfhydryl (-SH) groups | |

| Reaction pH | Optimal between 6.5 and 7.5 |

Role in Nanomedicine Development

The primary application of DSPE-PEG-Maleimide is in the surface functionalization of nanocarriers to achieve active targeting. By conjugating specific ligands, these nanomedicines can selectively bind to and be internalized by cells that overexpress the corresponding receptors, such as cancer cells. This targeted approach increases the local concentration of the therapeutic agent at the disease site, thereby enhancing efficacy and reducing systemic toxicity.

Applications include:

-

Targeted Cancer Therapy: Conjugation of antibodies (e.g., anti-EGFR, anti-HER2), antibody fragments (Fab'), or peptides (e.g., RGD, F3) to deliver chemotherapeutic agents or siRNA to tumor cells.

-

Gene Delivery: Development of targeted lipid nanoparticles (LNPs) for the delivery of mRNA and siRNA to specific cell types.

-

Brain Targeting: Modification of nanoparticles with ligands like angiopep-2 to facilitate transport across the blood-brain barrier for the treatment of neurological disorders.

-

Immunoliposomes: Creation of liposomes decorated with antibodies for targeted delivery to immune cells or other specific cell populations.

Experimental Protocols

Preparation of Maleimide-Functionalized Liposomes

There are two primary methods for incorporating DSPE-PEG-Maleimide into liposomes: the pre-insertion method and the post-insertion method. The choice of method can significantly impact the activity of the maleimide groups.

4.1.1. Pre-Insertion Method

In this method, DSPE-PEG-Maleimide is included with the other lipids during the initial formation of the liposomes.

-

Protocol:

-

Dissolve the desired lipids (e.g., DSPC, cholesterol) and DSPE-PEG-Maleimide in a suitable organic solvent (e.g., chloroform or ethanol).

-

Create a thin lipid film by evaporating the solvent under a stream of nitrogen or using a rotary evaporator.

-

Dry the film further under vacuum for at least one hour to remove residual solvent.

-

Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.0-7.4) at a temperature above the phase transition temperature of the lipids (e.g., 65°C for DSPC).

-

Extrude the resulting liposome (B1194612) suspension through polycarbonate membranes of a defined pore size (e.g., 0.1 µm) to create unilamellar vesicles of a uniform size.

-

-

Consideration: The pre-insertion method can lead to a significant loss of active maleimide groups (potentially over 50%) due to hydrolysis and the possibility of the maleimide group being oriented towards the liposome core.

4.1.2. Post-Insertion Method

This method involves inserting DSPE-PEG-Maleimide into pre-formed liposomes and is generally preferred for preserving maleimide activity.

-

Protocol:

-

Prepare liposomes without DSPE-PEG-Maleimide as described in steps 1-5 of the pre-insertion method.

-

Separately, prepare a micellar solution of DSPE-PEG-Maleimide by hydrating a dried film of the lipid with buffer.

-

Incubate the pre-formed liposomes with the DSPE-PEG-Maleimide micelles at a temperature slightly above the lipid phase transition temperature for a defined period (e.g., 10 minutes at 50°C).

-

The DSPE-PEG-Maleimide will spontaneously insert into the outer leaflet of the liposome bilayer.

-

-

Advantage: The post-insertion method has been shown to result in a higher percentage of active maleimide groups on the liposome surface (around 76%).

Conjugation of Thiol-Containing Ligands

The maleimide group on the surface of the nanoparticles reacts with the free sulfhydryl group of a ligand (e.g., a cysteine residue in a peptide or a reduced antibody) to form a stable thioether bond.

-

Protocol for Peptide Conjugation:

-

Dissolve the thiol-containing peptide and the maleimide-functionalized liposomes in a suitable buffer (e.g., PBS, pH 7.0-7.4).

-

Mix the peptide and liposome solutions at a specific molar ratio (e.g., 1.2:1 peptide to available maleimide).

-

Incubate the reaction mixture at room temperature for several hours (e.g., 2-8 hours) or overnight at 4°C with gentle stirring.

-

Remove unconjugated peptide by a suitable purification method such as dialysis or size exclusion chromatography.

-

-

Protocol for Antibody/Fab' Conjugation:

-

If the antibody does not have a free thiol group, it must first be thiolated. This can be achieved by reducing the disulfide bonds in the hinge region using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or by reacting primary amines with a reagent like 2-iminothiolane (B1205332) (Traut's reagent).

-

Purify the thiolated antibody to remove the excess reducing agent.

-

Incubate the thiolated antibody with the maleimide-functionalized liposomes as described for peptide conjugation.

-

Quantification of Maleimide Activity and Conjugation Efficiency

It is crucial to quantify the number of active maleimide groups on the nanoparticle surface and the efficiency of the subsequent conjugation reaction.

4.3.1. Ellman's Assay for Maleimide Quantification

The indirect Ellman's assay is a common spectrophotometric method to determine the amount of active maleimide.

-

Principle: A known excess of a thiol-containing compound (e.g., L-cysteine) is reacted with the maleimide-functionalized nanoparticles. The unreacted thiols are then quantified by reacting them with Ellman's reagent (DTNB), which produces a colored product that can be measured at 412 nm.

-

Protocol:

-

Incubate the maleimide-functionalized nanoparticles with a known concentration of L-cysteine solution for a set time (e.g., 2 hours).

-

Add Ellman's reagent to the mixture.

-

Measure the absorbance at 412 nm.

-

The amount of active maleimide is calculated by subtracting the amount of unreacted cysteine from the initial amount of cysteine.

-

4.3.2. Quantification of Conjugated Ligand

The amount of ligand successfully conjugated to the nanoparticles can be determined using various methods:

-

HPLC: Quantify the amount of unreacted peptide in the supernatant after removing the nanoparticles.

-

Fluorescence-based assays: If the ligand is fluorescently labeled.

-

Protein quantification assays (e.g., BCA assay): For antibody or larger protein ligands.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing DSPE-PEG-Maleimide.

Table 1: Physicochemical Properties of DSPE-PEG-Maleimide Based Nanoparticles

| Nanoparticle Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| ISL-loaded DSPE-PEG2000 micelles | 40.87 ± 4.82 | 0.26 ± 0.01 | - | |

| DSPE-PEG(2000)-CREKA micelles | 7.9 | - | +36.3 | |

| DSPE-PEG(2000)-maleimide (non-targeting) micelles | 7.8 | - | -22.5 | |

| Phytantriol-based cubosomes with DSPE-PEG3400-mal | 232 | - | - | |

| Phytantriol-based hexosomes with DSPE-PEG3400-mal | 251 | - | - | |

| RGD-modified siRNA-loaded liposomes (1 mol% PEG) | - | - | +32 ± 1.3 |

Table 2: Conjugation and Formulation Parameters

| Parameter | Value/Condition | Application | Reference |

| Maleimide Activity (Pre-insertion) | 63% (before purification), 32% (after purification) | Liposome preparation | |

| Maleimide Activity (Post-insertion) | 76% | Liposome preparation | |

| Maleimide Stability (pH 7.0, 24h) | 100 ± 0.6% | In solution | |

| Maleimide Stability (pH 9.5, 24h) | 26 ± 4.5% | In solution | |

| Peptide Conjugation Efficiency (DPEG-F3) | > 95% | Peptide-functionalized liposomes | |

| Peptide Conjugation Reaction Time | 48 hours at room temperature | P435 peptide to DSPE-PEG-Maleimide | |

| Lipid to Peptide Molar Ratio | 1:1.2 | P435 peptide to DSPE-PEG-Maleimide | |

| Lipid Molar Ratio (M-GGLG-liposomes) | GGLG:Cholesterol:PEG5000-DSPE:maleimide-PEG5000-Glu2C18 (5:5:0.03:0.03) | pH-sensitive liposomes |

Visualizations: Workflows and Mechanisms

General Workflow for Developing DSPE-PEG-Maleimide Nanomedicines

Caption: Workflow for DSPE-PEG-Maleimide nanomedicine development.

Mechanism of Targeted Drug Delivery

Caption: Targeted drug delivery via DSPE-PEG-Maleimide nanoparticles.

Conclusion

DSPE-PEG-Maleimide is an indispensable tool in the nanomedicine toolkit, enabling the creation of sophisticated, targeted drug delivery systems. Its well-defined chemistry, coupled with the "stealth" properties of PEG, allows for the development of nanocarriers with enhanced circulation times and target specificity. By understanding the fundamental properties, experimental considerations, and quantitative parameters outlined in this guide, researchers can better design and optimize DSPE-PEG-Maleimide-based nanomedicines for a wide range of therapeutic and diagnostic applications. Careful attention to protocol details, such as the choice of insertion method and reaction conditions, is critical to maximizing the potential of this powerful technology.

References

The Lynchpin of Bioconjugation: A Technical Guide to the Maleimide Group in DSPE-PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of targeted therapeutics and advanced drug delivery systems, the precise and stable conjugation of biomolecules to carrier platforms is paramount. The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) linker has emerged as a cornerstone technology, empowering the development of sophisticated nanomedicines. This technical guide provides an in-depth exploration of the pivotal role of the maleimide (B117702) group within these linkers. We will dissect the underlying chemistry of maleimide-thiol conjugation, present quantitative data on reaction efficiency and stability, and provide detailed experimental protocols for the creation and characterization of these vital bioconjugates. Furthermore, this guide will illuminate the cellular uptake mechanisms of maleimide-functionalized nanoparticles and offer visual workflows to aid in experimental design.

The Core Function of the Maleimide Group: A Thiol-Reactive Anchor

The primary and most critical function of the maleimide group in DSPE-PEG linkers is to serve as a highly selective and reactive anchor for thiol-containing molecules.[1][2] This reactivity is the foundation of its utility in bioconjugation, enabling the covalent attachment of a wide array of targeting ligands and therapeutic payloads to lipid-based nanoparticles.

DSPE-PEG-Maleimide is an amphiphilic conjugate. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) component is a phospholipid that readily inserts into the lipid bilayer of liposomes and other lipid nanoparticles, effectively anchoring the entire linker to the carrier.[3] The polyethylene (B3416737) glycol (PEG) component acts as a hydrophilic spacer, extending outwards from the nanoparticle surface. This PEG linker provides a "stealth" characteristic, reducing immunogenicity and prolonging circulation time, while also providing the necessary distance to prevent steric hindrance of the conjugated ligand.[4]

At the terminus of this PEG chain lies the maleimide group, a five-membered heterocyclic imide. Its electrophilic carbon-carbon double bond is highly susceptible to nucleophilic attack by the sulfhydryl (thiol) group (-SH) of a cysteine residue present in a peptide or antibody. This reaction, a Michael addition, results in the formation of a stable thioether bond, covalently linking the biomolecule to the DSPE-PEG linker and, by extension, to the nanoparticle.[5]

The specificity of the maleimide-thiol reaction is a key advantage. Under controlled pH conditions (typically pH 6.5-7.5), the reaction is highly chemoselective for thiols over other nucleophilic groups found in proteins, such as amines. This ensures site-specific conjugation, which is crucial for maintaining the biological activity of the conjugated ligand.

Quantitative Analysis of Maleimide-Thiol Conjugation

The efficiency and stability of the maleimide-thiol linkage are critical parameters in the development of effective targeted drug delivery systems. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Conditions | Notes | Reference |

| Optimal pH Range | 6.5 - 7.5 | Aqueous buffer | At pH > 7.5, reactivity with amines can occur. | |

| Reaction Time | 2 - 4 hours (room temp) or overnight (4°C) | Varies with reactants and concentrations | Shorter reaction times are possible with higher concentrations. | |

| Conjugation Efficiency | > 95% | DSPE-PEG-Maleimide with F3 peptide in DMSO | High efficiency can be achieved under optimal conditions. | |

| Molar Ratio (Maleimide:Thiol) | 10-20 : 1 | Recommended for optimal bonding | Excess maleimide drives the reaction to completion. |

Table 1: Reaction Conditions for Maleimide-Thiol Conjugation

| Adduct | Half-life (t½) | Conditions | Notes | Reference |

| Succinimide (B58015) Thioether | 20 - 80 hours | In the presence of glutathione (B108866) (simulating reducing environment) | Demonstrates potential for controlled release in reducing environments. | |

| Ring-Opened Adduct | > 2 years | Post-hydrolysis of the succinimide ring | Hydrolysis significantly increases the stability of the linkage. |

Table 2: Stability of the Maleimide-Thiol Adduct

Experimental Protocols

General Protocol for Peptide Conjugation to DSPE-PEG-Maleimide Functionalized Liposomes

This protocol outlines the "post-insertion" method, where pre-formed liposomes are functionalized with the DSPE-PEG-Maleimide linker.

Materials:

-

Pre-formed liposomes

-

DSPE-PEG-Maleimide

-

Thiol-containing peptide

-

Phosphate-buffered saline (PBS), pH 7.0-7.4

-

Chloroform (B151607) and Dimethyl sulfoxide (B87167) (DMSO) as needed for dissolving reagents

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Rotary evaporator or nitrogen stream

Procedure:

-

Preparation of DSPE-PEG-Maleimide Micelles:

-

Dissolve DSPE-PEG-Maleimide in chloroform.

-

Create a thin lipid film by evaporating the chloroform using a rotary evaporator or a stream of nitrogen.

-

Hydrate the dried lipid film with PBS buffer to form a micellar solution.

-

-

Peptide Preparation:

-

Dissolve the thiol-containing peptide in a suitable buffer (e.g., PBS).

-

If the peptide's thiol groups are oxidized (forming disulfide bonds), they must be reduced. This can be achieved by incubating the peptide with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).

-

-

Conjugation Reaction:

-

Mix the DSPE-PEG-Maleimide micellar solution with the peptide solution. A common molar ratio is a 1.2:1 excess of peptide to lipid.

-

Allow the reaction to proceed for 48 hours at room temperature under an inert atmosphere (e.g., argon).

-

-

Post-Insertion into Liposomes:

-

Add the DSPE-PEG-Maleimide-peptide conjugate solution to the pre-formed liposome (B1194612) suspension.

-

Incubate the mixture at a temperature above the phase transition temperature of the liposomal lipids (e.g., 60°C) for 1 hour to facilitate the insertion of the DSPE anchor into the liposome bilayer.

-

-

Purification:

-

Remove unconjugated peptide and excess linker by size-exclusion chromatography or dialysis.

-

Characterization of the Conjugate

-

Conjugation Efficiency: Can be determined by quantifying the amount of unreacted peptide using High-Performance Liquid Chromatography (HPLC).

-

Confirmation of Conjugation: Techniques like Thin Layer Chromatography (TLC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can confirm the formation of the conjugate.

-

Quantification of Surface Maleimide Groups: Ellman's reagent can be used to quantify the number of reactive maleimide groups on the surface of nanoparticles.

-

Physical Characterization: Dynamic Light Scattering (DLS) can be used to determine the size, polydispersity, and zeta potential of the final functionalized liposomes.

Cellular Uptake and Biological Interactions